Cas no 353258-33-0 (6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid)

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with chloro substituents at the 6 and 8 positions and a carboxylic acid group at the 2-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The dichloro substitution enhances electrophilic properties, facilitating cross-coupling and nucleophilic substitution reactions. The carboxylic acid moiety allows for derivatization into esters, amides, or other derivatives. Its rigid heterocyclic framework contributes to stability while enabling applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid structure
353258-33-0 structure
商品名:6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid
CAS番号:353258-33-0
MF:C8H4N2O2Cl2
メガワット:231.036
MDL:MFCD01833014
CID:3111703
PubChem ID:4683562

6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
    • DPA25833
    • 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylicacid
    • 353258-33-0
    • EN300-198988
    • 878-182-3
    • 6,8-Dichloroimidazo(1,2-a)pyridine-2-carboxylic acid
    • AI-204/31692054
    • Oprea1_603540
    • AKOS017547959
    • G53277
    • Z1269165982
    • 6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid
    • MDL: MFCD01833014
    • インチ: InChI=1S/C8H4Cl2N2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14)
    • InChIKey: OKRIIMVNXKTCPK-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 229.9649828Da
  • どういたいしつりょう: 229.9649828Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM330511-5g
6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
353258-33-0 95%+
5g
$1880 2021-08-18
TRC
D650365-10mg
6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic Acid
353258-33-0
10mg
$ 50.00 2022-06-05
TRC
D650365-50mg
6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic Acid
353258-33-0
50mg
$ 160.00 2022-06-05
Chemenu
CM330511-1g
6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
353258-33-0 95%+
1g
$460 2023-02-02
Enamine
EN300-198988-0.1g
6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
353258-33-0 95.0%
0.1g
$105.0 2025-02-20
Enamine
EN300-198988-0.25g
6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
353258-33-0 95.0%
0.25g
$149.0 2025-02-20
Enamine
EN300-198988-10g
6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
353258-33-0 95%
10g
$2269.0 2023-09-16
1PlusChem
1P01B8FY-2.5g
6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
353258-33-0 95%
2.5g
$1340.00 2024-05-04
A2B Chem LLC
AW02974-10g
6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
353258-33-0 95%
10g
$2424.00 2024-04-20
A2B Chem LLC
AW02974-500mg
6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
353258-33-0 95%
500mg
$464.00 2024-04-20

6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid 関連文献

6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acidに関する追加情報

Introduction to 6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid (CAS No. 353258-33-0)

6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 353258-33-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad biological activity and utility in drug discovery. The presence of two chlorine atoms at the 6th and 8th positions enhances its reactivity and makes it a valuable scaffold for further chemical modifications.

The structural framework of 6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid consists of an imidazole ring fused with a pyridine ring, with the carboxylic acid functional group at the 2-position and chlorine substituents at the 6th and 8th positions. This specific arrangement contributes to its unique electronic properties and interaction potential with biological targets. The compound's dual chlorination not only influences its electronic distribution but also provides multiple sites for chemical manipulation, enabling the synthesis of derivatives with tailored pharmacological profiles.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Imidazopyridines, in particular, have emerged as a promising class of molecules due to their ability to modulate various biological pathways. 6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid has been explored as a key intermediate in the synthesis of more complex molecules designed to interact with biological receptors and enzymes. Its role in drug discovery has been highlighted in several studies aimed at identifying compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

One of the most compelling aspects of 6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid is its versatility as a building block. The carboxylic acid group at the 2-position allows for further functionalization through esterification, amidation, or coupling reactions, enabling the creation of diverse derivatives. These derivatives can then be screened for biological activity across a range of targets. For instance, researchers have utilized this compound to develop inhibitors targeting enzymes involved in cancer metabolism and pathogens resistant to conventional antibiotics.

The pharmaceutical industry has been particularly interested in imidazopyridines due to their favorable pharmacokinetic properties and low toxicity profiles. 6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid has been incorporated into several drug candidates that are currently undergoing preclinical or clinical evaluation. These candidates have shown promise in treating conditions such as chronic infections and solid tumors. The compound's ability to modulate key signaling pathways has made it a valuable asset in the development of next-generation therapeutics.

From a synthetic chemistry perspective, 6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid serves as an excellent starting material for exploring new synthetic methodologies. The chlorine atoms at the 6th and 8th positions facilitate cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of aryl or amino groups. Additionally, palladium-catalyzed reactions can be employed to achieve regioselective transformations at these positions. These synthetic strategies have enabled chemists to generate libraries of imidazopyridine derivatives efficiently.

The biological activity of 6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid has been investigated across multiple therapeutic areas. Studies have demonstrated its potential as an antiviral agent by interfering with viral replication mechanisms. Furthermore, its interaction with bacterial enzymes has been explored as a means to develop novel antibiotics targeting resistant strains. In oncology research, this compound has been shown to inhibit kinases involved in tumor growth and angiogenesis.

The development of high-throughput screening (HTS) platforms has accelerated the discovery process for compounds like 6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid. These platforms allow researchers to rapidly assess thousands of compounds for activity against various biological targets. The ease with which this compound can be synthesized and modified makes it an ideal candidate for HTS campaigns aimed at identifying lead compounds for drug development.

In conclusion,6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid (CAS No. 353258-33-0) represents a significant advancement in pharmaceutical chemistry due to its structural versatility and broad biological activity. Its role as an intermediate in synthesizing novel drug candidates underscores its importance in medicinal research. As advancements continue in synthetic methodologies and high-throughput screening technologies,imidazopyridines like this will remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd